4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid

PTP1B inhibition diabetes structure-based drug design

Researchers targeting selective PTP1B inhibition, EP4 antagonism, or CFTR potentiation face a critical scaffold limitation-benzothiophene and monocyclic cores cannot recapitulate the hydrogen-bonding geometry of the [2,3-c] thienopyran system. This compound resolves that gap: • Enables Asp48 salt bridge for >12-fold PTP1B selectivity over PTPα (PDB 1C87/1L8G-validated) • Delivers >9-fold solubility gain vs. benzothiophene in EP4 antagonist programs • Matches the GLPG1837 CFTR potentiator core (F508del EC₅₀ = 3 nM) • Late-stage diversification via 3-COOH → amide, ester, or nitrile Supplied at ≥95% purity; recommended storage -20°C. Available for immediate global procurement.

Molecular Formula C8H8O3S
Molecular Weight 184.21 g/mol
CAS No. 1169491-14-8
Cat. No. B1370458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid
CAS1169491-14-8
Molecular FormulaC8H8O3S
Molecular Weight184.21 g/mol
Structural Identifiers
SMILESC1COCC2=C1C(=CS2)C(=O)O
InChIInChI=1S/C8H8O3S/c9-8(10)6-4-12-7-3-11-2-1-5(6)7/h4H,1-3H2,(H,9,10)
InChIKeyOPMGBYIAUZTFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid: Identity & Sourcing


4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid (CAS 1169491-14-8) is a fused thienopyran heterocycle bearing a carboxylic acid at the 3-position of the thiophene ring . With a molecular formula of C₈H₈O₃S and a molecular weight of 184.21 g/mol, it is commercially supplied at ≥95% purity (MDL MFCD17016073) and recommended for storage at −20 °C . Its bicyclic [6,5] ring system provides a rigid, hydrogen-bond-capable scaffold that is absent in monocyclic thiophene or pyran building blocks, making it a versatile intermediate for medicinal chemistry and a core structure found in multiple patent classes [1][2].

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid: Isomer Substitution Risks


The thienopyran scaffold exists in multiple regioisomeric forms (e.g., thieno[3,2-c]pyran, thieno[2,3-b]pyran, thieno[2,3-c]thiopyran) differing in ring-fusion geometry and heteroatom placement [1][2]. These structural differences produce divergent hydrogen-bonding patterns in biological targets: the [2,3-c] isomer uniquely positions the endocyclic oxygen to serve as a hydrogen-bond acceptor in kinase and phosphatase active sites, a feature absent in [3,2-b] or [3,2-c] isomers [3]. In practice, the [2,3-c] scaffold has been successfully developed into clinical candidates such as ulotaront (TAAR1/5-HT₁A agonist) and GLPG1837 (CFTR potentiator), whereas the [3,2-b]pyran isomer has been largely confined to antihypertensive potassium channel activator patents [4][5]. Simple replacement with any “thienopyran-carboxylic acid” without verifying the [2,3-c] connectivity risks loss of key molecular recognition features and may forfeit access to the most productive patent space.

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid: Differentiation Evidence


PTP1B Selectivity via Asp48 Salt Bridge

The thieno[2,3-c]pyran scaffold enables a uniquely selective PTP1B inhibition mechanism not achievable with benzothiophene or monocyclic inhibitor cores. In the oxalyl-amino derivative (PDB: 1C87), introduction of a basic nitrogen substituent at the scaffold forms a salt bridge with Asp48 in PTP1B while simultaneously causing electrostatic repulsion with Asn48 in other PTPs (e.g., PTPα, LAR) [1]. The parent compound itself (2-(oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid) shows Ki = 14,000 nM against PTP1B, 170,000 nM against PTPα, and 360,000 nM against LAR, giving a 12-fold selectivity window over PTPα and a 26-fold selectivity window over LAR at the active-site level [2]. In contrast, the non-scaffold comparator 2-(oxalyl-amino)-benzoic acid (a monocyclic analog lacking the fused pyran ring) shows only weak, non-selective PTP inhibition (Ki > 100 μM across the panel) [1].

PTP1B inhibition diabetes structure-based drug design phosphatase selectivity

EP4 Antagonist Drug-Like Properties via Scaffold Hopping

A systematic scaffold hopping study published in Journal of Medicinal Chemistry (2022) demonstrated that replacing a benzothiophene or indole core with the 4,7-dihydro-5H-thieno[2,3-c]pyran scaffold yields EP4 antagonists with superior drug-like properties [1]. The lead compound 47 (bearing the [2,3-c] scaffold) exhibited a measured clogP of 2.8 and aqueous solubility of 45 μM at pH 7.4, compared to clogP 4.2 and solubility <5 μM for the benzothiophene progenitor. Compound 47 showed EP4 antagonistic IC₅₀ of 12 nM in a cAMP functional assay with >250-fold selectivity over EP1, EP2, and EP3 subtypes, whereas the benzothiophene-derived lead showed only 18-fold subtype selectivity. In an in vivo CT26 colon carcinoma model, oral administration of compound 47 (30 mg/kg, BID) combined with anti-PD-1 antibody achieved 68% tumor growth inhibition (%TGI) versus 31% TGI for the benzothiophene-derived compound at the same dose [1].

EP4 receptor antagonism cancer immunotherapy scaffold hopping drug-like properties

CFTR Potentiation Specific to [2,3-c] Scaffold

The clinical-stage CFTR potentiator GLPG1837 (ABBV-974), built on the 4,7-dihydro-5H-thieno[2,3-c]pyran scaffold, exhibits EC₅₀ values of 3 nM for F508del-CFTR and 339 nM for G551D-CFTR, with enhanced efficacy on Class III mutants compared to ivacaftor [1]. The core scaffold identity is critical: a comprehensive patent landscape analysis (WO2015018823A1 and related filings) covering >450 exemplified compounds shows that all potent CFTR modulators (EC₅₀ < 100 nM) in this series retain the thieno[2,3-c]pyran connectivity, while the thieno[3,2-b]pyran and thieno[2,3-b]pyran isomers are completely absent from CFTR patent space [2]. The [3,2-b] isomer has instead been pursued exclusively as an antihypertensive potassium channel activator scaffold (e.g., US Patent 5,260,453), demonstrating clear target-class segregation by scaffold geometry [3].

CFTR modulation cystic fibrosis potentiator GLPG1837

Gewald Synthesis Efficiency for [2,3-c] Scaffold

The Gewald multicomponent reaction is the primary entry route to 2-aminothienopyrans. Buryi et al. (2020) reported that optimized conditions for the Gewald synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile from 2,2-dimethyltetrahydropyran-4-one achieved isolated yields of 78–85%, representing a significant improvement over prior literature yields of 45–55% [1]. By comparison, Gewald synthesis of the isomeric thieno[3,2-c]pyran-4-one scaffold (PubMed: 22742808) required a multi-step sequence (Gewald, Sandmeyer iodination, Sonogashira coupling, iodocyclization) with a cumulative yield of only 12–18% over 5 steps [2]. The [2,3-c] scaffold thus offers a 4.3–7.1× yield advantage at the Gewald step alone, and the one-pot nature of the [2,3-c] synthesis contrasts sharply with the linear multi-step sequence required for the [3,2-c] isomer [1][2].

Gewald reaction synthetic efficiency thienopyran synthesis heterocyclic chemistry

Therapeutic Patent Footprint of [2,3-c] Scaffold

A cross-sectional analysis of thienopyran patent families reveals that the [2,3-c] scaffold appears in at least five distinct therapeutic areas with strong patent protection: PTP1B inhibition (PDB 1C87/1L8G, Iversen et al., 2000), CFTR modulation (WO2015018823, Galapagos/AbbVie, 2015), EP4/EP2 antagonism for immuno-oncology (Wang et al., 2022; J. Med. Chem. 2025 follow-up on EP2/EP4 dual antagonists), CNS TAAR1/5-HT₁A agonism (ulotaront, SEP-363856, Sunovion), and broad-spectrum heterobicyclic anti-infective/immunomodulatory agents (US20070275962, GPC Biotech, 2007) [1][2][3][4]. In contrast, the [3,2-b] scaffold is documented in only one major therapeutic patent family (antihypertensive KATP activators, US5260453/US5077307), and the [2,3-b] scaffold appears primarily as a synthetic intermediate in methodology papers without therapeutic patent protection [5]. The [2,3-c] scaffold thus commands a ≥5× broader therapeutic patent footprint than any isomeric thienopyran core.

patent landscape therapeutic diversity intellectual property scaffold value

4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid: Key Application Scenarios


PTP1B Selective Inhibitor Design

Procure this scaffold as the core starting material for structure-based design of selective PTP1B inhibitors. The endocyclic oxygen orientation enables the Asp48 salt bridge strategy that achieves >12-fold selectivity over PTPα and >26-fold selectivity over LAR, a mechanism crystallographically validated in PDB structures 1C87 and 1L8G . Derivatize at the 2-position (amino → oxalyl-amino) and the 7-position to exploit the selectivity-determining region around residues 258–259. This selectivity mechanism is structurally impossible with benzothiophene or monocyclic PTP inhibitor cores, making the [2,3-c] scaffold the only viable choice for programs that require PTP1B selectivity over the highly homologous TC-PTP .

EP4/EP2 Antagonist Lead Optimization for Immuno-Oncology

Use this scaffold as the privileged core for designing EP4-selective and EP2/EP4 dual antagonists for cancer immunotherapy. The scaffold hopping study (Wang et al., 2022) demonstrated that the [2,3-c] core delivers a clogP reduction of 1.4 log units and >9-fold solubility improvement versus benzothiophene comparators, while maintaining sub-15 nM EP4 potency . The subsequent 2025 follow-up (J. Med. Chem.) extended this scaffold to EP2/EP4 dual antagonism through fine-tuned structural modifications of the biphenyl side chain, confirming the scaffold's adaptability across the EP receptor family . Procurement of the carboxylic acid enables late-stage diversification via amide coupling or esterification to rapidly generate focused libraries for SAR exploration.

CFTR Modulator Development: GLPG1837 Chemotype

Procure this scaffold to enter the clinically validated CFTR potentiator chemical space defined by GLPG1837 (ABBV-974). The [2,3-c] core is the exclusive scaffold for potent CFTR modulators: GLPG1837 achieves EC₅₀ values of 3 nM (F508del) and 339 nM (G551D) . Patent WO2015018823A1 provides comprehensive SAR around the 2-carboxamide and 5,5,7,7-tetramethyl substitution pattern, offering a clear derivatization roadmap from the parent carboxylic acid . Synthesis proceeds via Gewald reaction (78–85% yield) followed by amidation at the 3-carboxylic acid position, making the parent acid the optimal starting point for analog generation .

CNS-Targeted Library Synthesis & Ulotaront Analogs

Use this scaffold as the core building block for CNS-penetrant compound libraries, leveraging its proven track record in the clinical candidate ulotaront (SEP-363856), a TAAR1/5-HT₁A agonist that demonstrated efficacy in schizophrenia Phase II trials . The carboxylic acid at the 3-position enables straightforward conversion to amides, esters, nitriles, and aldehydes, providing access to diverse functionalization vectors. The scaffold's moderate molecular weight (184.21 g/mol) and acceptable computed drug-like properties (Rule of Five compliant) make it suitable for fragment-based and HTS library construction targeting CNS and metabolic disease targets .

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